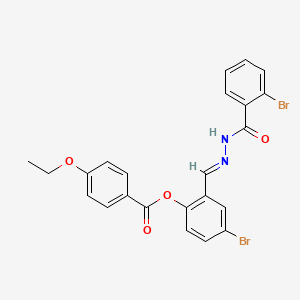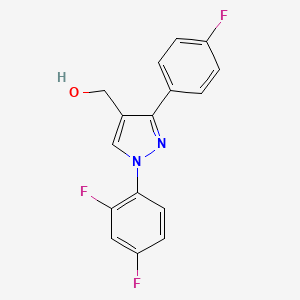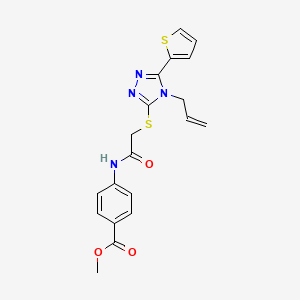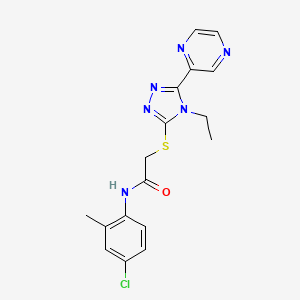![molecular formula C27H33N5O3S B12010863 2-{[4-Cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide CAS No. 497169-62-7](/img/structure/B12010863.png)
2-{[4-Cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-Cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
The synthesis of 2-{[4-Cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the triazole ring, followed by the introduction of the sulfanyl group and the hydrazide moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction of the hydrazide moiety can yield corresponding amines.
Aplicaciones Científicas De Investigación
2-{[4-Cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as an enzyme inhibitor or a ligand for receptor binding studies. In medicine, this compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-{[4-Cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group are key functional groups that contribute to its binding affinity and specificity towards certain enzymes or receptors. The hydrazide moiety may also play a role in its biological activity by forming hydrogen bonds or other interactions with target molecules. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
When compared to similar compounds, 2-{[4-Cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide stands out due to its unique combination of functional groups and structural features. Similar compounds may include other triazole derivatives, sulfanyl-containing molecules, or hydrazide-based compounds. Each of these compounds may have distinct properties and applications, but the specific combination of functional groups in 2-{[4-Cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide provides it with unique reactivity and potential for diverse applications.
Propiedades
Número CAS |
497169-62-7 |
|---|---|
Fórmula molecular |
C27H33N5O3S |
Peso molecular |
507.6 g/mol |
Nombre IUPAC |
2-[[4-cyclohexyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C27H33N5O3S/c1-18-10-12-20(13-11-18)26-30-31-27(32(26)22-8-6-5-7-9-22)36-17-25(33)29-28-19(2)21-14-15-23(34-3)24(16-21)35-4/h10-16,22H,5-9,17H2,1-4H3,(H,29,33)/b28-19- |
Clave InChI |
RMXGBBSTNMSZMH-USHMODERSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2=NN=C(N2C3CCCCC3)SCC(=O)N/N=C(/C)\C4=CC(=C(C=C4)OC)OC |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN=C(N2C3CCCCC3)SCC(=O)NN=C(C)C4=CC(=C(C=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Octadecylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12010804.png)



![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12010826.png)
![N-(2,6-dibromo-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12010832.png)
![5-(4-chlorophenyl)-4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12010835.png)
![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12010838.png)

![Hexyl 4-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B12010852.png)


![[4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12010875.png)
